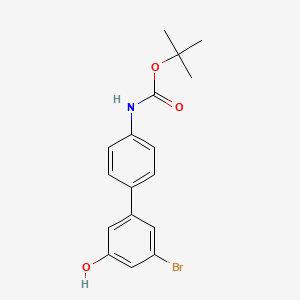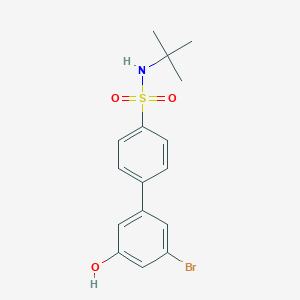
5-(Thiophen-3-yl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-3-yl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-T3TFP) is a compound that is used as a reagent in organic synthesis. It is a trifluoromethoxy derivative of thiophenol, which is an important aromatic compound with a wide range of applications in synthetic organic chemistry. 5-T3TFP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions, such as the Heck reaction and the Suzuki reaction.
Scientific Research Applications
5-T3TFP has been used in a number of scientific research applications, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the Heck reaction and the Suzuki reaction. In addition, 5-T3TFP has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, pyridine derivatives, and quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-T3TFP is not yet fully understood. However, it is believed that the trifluoromethoxy group of 5-T3TFP acts as an electron-withdrawing group, which increases the electron density of the aromatic ring. This increased electron density facilitates the nucleophilic attack of the thiophenol on the electrophilic center of the trifluoromethoxybenzene, leading to the formation of 5-T3TFP.
Biochemical and Physiological Effects
5-T3TFP has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that 5-T3TFP may have a number of beneficial effects, such as antioxidant activity, anti-inflammatory activity, and anti-cancer activity. Further research is needed to determine the exact effects of 5-T3TFP.
Advantages and Limitations for Lab Experiments
5-T3TFP has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in the presence of air and moisture. It also has a low toxicity and is relatively non-volatile. However, it is important to note that 5-T3TFP is a strong acid and needs to be handled with care in the lab.
Future Directions
The potential applications of 5-T3TFP are vast and there are a number of future directions that could be explored. These include the development of new synthetic methods using 5-T3TFP, the synthesis of new compounds using 5-T3TFP, and the study of its biochemical and physiological effects. Additionally, 5-T3TFP could be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential of 5-T3TFP in the development of new materials.
Synthesis Methods
5-T3TFP is typically synthesized by the reaction of thiophenol and trifluoromethoxybenzene in the presence of a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 80-100°C for several hours. The reaction yields a mixture of 5-T3TFP and other byproducts, which can be separated using column chromatography.
properties
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c12-11(13,14)16-10-4-8(3-9(15)5-10)7-1-2-17-6-7/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCMXHFXCSRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686496 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-48-5 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)






![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)



